3-Bromo-5-fluoro-4-methylaniline
Overview
Description
3-Bromo-5-fluoro-4-methylaniline is a chemical compound with the CAS Number: 207110-35-8 . It has a molecular weight of 204.04 . The IUPAC name for this compound is this compound . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7BrFN/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3
. This indicates the presence of 7 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 nitrogen atom in the molecule . Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm³ . Its boiling point is 259.3±35.0 °C at 760 mmHg . The compound has a molar refractivity of 43.0±0.3 cm³ . It has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 0 freely rotating bonds . The ACD/LogP value is 3.00 .Scientific Research Applications
Palladium(0) Catalyzed Synthesis and Non-Linear Optical Properties
(Rizwan et al., 2021) explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions. This research aimed at investigating their non-linear optical properties, reactivity, and structural features. The study successfully incorporated various electron-donating and withdrawing functional moieties under specific reaction conditions, providing insights into the frontier molecular orbitals and molecular electrostatic potential of synthesized molecules. This work highlights the potential of 3-Bromo-5-fluoro-4-methylaniline analogs in non-linear optical applications and the broader field of material science.
Continuous Synthesis in Microreaction Systems
(Xie et al., 2020) described the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a compound closely related to this compound, in a modular microreaction system. This work demonstrates an improvement over traditional batch processes, offering higher selectivity and efficiency in the synthesis of compounds for applications in dye manufacture and possibly extending to other areas requiring specific halogenated anilines.
Metabonomic Assessment of Toxicity
(Bundy et al., 2002) conducted a metabonomic assessment of the toxicity of related fluorinated anilines using high-resolution nuclear magnetic resonance (NMR) spectroscopy. While not directly involving this compound, this study provides a methodological foundation for understanding the biochemical impact of similar compounds, indicating the potential for using this compound in toxicological research and safety assessments.
Synthesis and Biological Activities of Quinoline Derivatives
(Abdel‐Wadood et al., 2014) focused on the synthesis of quinoline derivatives starting from 2-bromo-4-fluoroaniline, a compound structurally similar to this compound. The synthesized compounds were evaluated for their antibacterial and antifungal activities. This research underscores the role of halogenated anilines in developing new therapeutic agents, highlighting potential pharmacological applications of this compound derivatives.
Fluoro-functionalized Polymeric Catalysts
(Yang et al., 2015) designed and synthesized a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex for catalyzing the formylation and methylation of amines using CO2. This study illustrates the potential of incorporating fluoro-functionalized materials, akin to this compound, in catalysis and organic synthesis, enhancing reaction efficiency and sustainability.
Safety and Hazards
The compound is considered hazardous and has the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Mechanism of Action
Target of Action
3-Bromo-5-fluoro-4-methylaniline is a complex compound with multiple potential targets. One of the primary targets of this compound is sirtuin 6 (SIRT6) , a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
The compound increases the deacetylase activity of SIRT6 by binding to an allosteric site . This interaction leads to a decrease in histone levels in human hepatocellular carcinoma cells .
Biochemical Pathways
The activation of SIRT6 by this compound affects the histone deacetylation pathway . This pathway plays a crucial role in gene expression regulation, and its alteration can have significant downstream effects, including changes in cell proliferation and survival .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of SIRT6 and the subsequent decrease in histone levels can lead to changes in gene expression . This can result in altered cell behavior, potentially influencing the growth and survival of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its bioavailability and efficacy. Additionally, the compound should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents , indicating that its stability and action could be affected by storage conditions.
Properties
IUPAC Name |
3-bromo-5-fluoro-4-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSVBVGSPMLRRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703900 | |
Record name | 3-Bromo-5-fluoro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207110-35-8 | |
Record name | 3-Bromo-5-fluoro-4-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207110-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-fluoro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 3-bromo-5-fluoro-4-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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